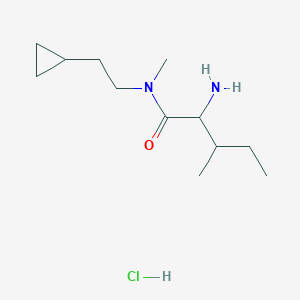
2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride, also known as CX-717, is a novel drug that belongs to the family of ampakines. Ampakines are a class of compounds that modulate the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity, learning, and memory. CX-717 has been shown to enhance cognitive function, improve attention, and increase wakefulness in preclinical and clinical studies.
Mécanisme D'action
2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity, learning, and memory. 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride enhances the activity of AMPA receptors, leading to an increase in synaptic transmission and neuronal excitability. This mechanism of action is thought to underlie the cognitive-enhancing and wakefulness-promoting effects of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and wakefulness, 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride has been shown to have other biochemical and physiological effects. 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the prefrontal cortex, which are neurotransmitters involved in attention and arousal. 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride is its ability to enhance cognitive function and wakefulness without causing significant side effects or addiction. 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride has been shown to be well-tolerated in clinical trials, with no serious adverse events reported. Another advantage of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride is its potential to be used in combination with other cognitive enhancers or wakefulness-promoting agents to achieve synergistic effects.
One limitation of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride is its limited bioavailability and short half-life, which may limit its effectiveness as a therapeutic agent. Another limitation of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride is its potential to interact with other drugs or supplements, which may affect its safety and efficacy.
Orientations Futures
There are several future directions for the research and development of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the potential of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride as a therapeutic agent for cognitive disorders, such as Alzheimer's disease and schizophrenia. 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride may also have potential as a treatment for sleep disorders, such as narcolepsy and sleep apnea.
Another future direction is to explore the mechanisms underlying the cognitive-enhancing and wakefulness-promoting effects of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride. This may involve studying the effects of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride on gene expression, protein synthesis, and synaptic plasticity in the brain. Additionally, the potential of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride to modulate other neurotransmitter systems, such as the glutamatergic and GABAergic systems, should be investigated.
Conclusion:
In conclusion, 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride is a novel drug that has shown promise as a cognitive enhancer and wakefulness-promoting agent in preclinical and clinical studies. 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride acts as a positive allosteric modulator of AMPA receptors, leading to an increase in synaptic transmission and neuronal excitability. 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride has been shown to improve attention, working memory, and executive function in healthy volunteers, as well as reduce daytime sleepiness and improve alertness in patients with sleep disorders. Future research should focus on optimizing the synthesis method, investigating the potential of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride as a therapeutic agent, exploring its mechanisms of action, and identifying potential drug interactions and safety concerns.
Méthodes De Synthèse
The synthesis of 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride involves the reaction of 2-cyclopropylethylamine with 3,3-dimethylpentan-2-one in the presence of hydrochloric acid and sodium borohydride. The product is then purified by recrystallization and characterized by various spectroscopic techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride has been extensively studied in preclinical and clinical trials for its potential as a cognitive enhancer and wakefulness-promoting agent. In animal studies, 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride has been shown to improve learning and memory in various behavioral tasks, including the Morris water maze and the passive avoidance test. 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride has also been shown to increase wakefulness and reduce sleepiness in rats and primates.
In clinical trials, 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride has been tested in healthy volunteers and patients with sleep disorders, including narcolepsy and sleep apnea. 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride has been shown to improve attention, working memory, and executive function in healthy volunteers. 2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride has also been shown to reduce daytime sleepiness and improve alertness in patients with sleep disorders.
Propriétés
IUPAC Name |
2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-4-9(2)11(13)12(15)14(3)8-7-10-5-6-10;/h9-11H,4-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXKAMZRXYWNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)CCC1CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-cyclopropylethyl)-N,3-dimethylpentanamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
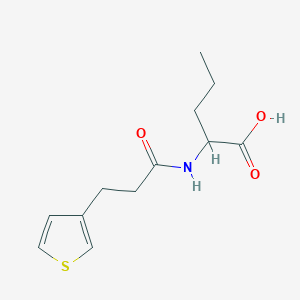
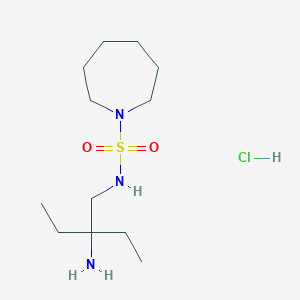
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)

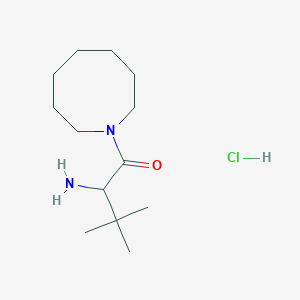
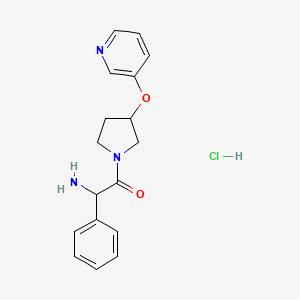
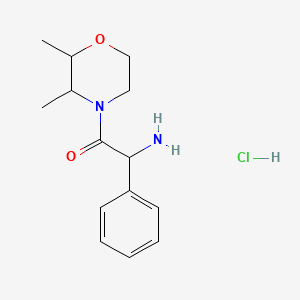
![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)